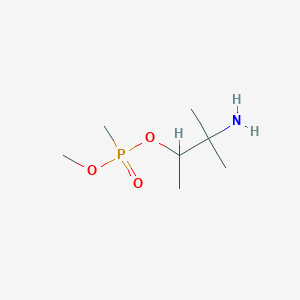
7,10-Dihydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid. It is characterized by the presence of two hydroxyl groups located at the 7th and 10th carbon atoms of the octadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,10-Dihydroxyoctadecanoic acid can be synthesized through the bioconversion of oleic acid using specific bacterial strains such as PR3. The bioconversion process involves the hydroxylation of oleic acid, followed by hydrogenation with hydrazine hydrate under air in an ethanolic solution . The absolute configuration of the resulting compound is determined using circular dichroism.
Industrial Production Methods: The industrial production of this compound typically involves the use of bioconversion techniques. These methods are advantageous due to their specificity and efficiency in producing the desired hydroxylated fatty acid. The process can be scaled up for industrial applications, ensuring a consistent and high-yield production .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrazine hydrate in an ethanolic solution.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated fatty acids .
Scientific Research Applications
7,10-Dihydroxyoctadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7,10-Dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 7th and 10th positions allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 9,10-Dihydroxyoctadecanoic acid
- 7,10-Dihydroxy-8(E)-octadecenoic acid
- 9,10-Dihydroxystearic acid
Comparison: 7,10-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at different positions, leading to variations in reactivity and applications .
Properties
CAS No. |
141446-68-6 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
7,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
VBWCAPTXMJNYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC(CCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
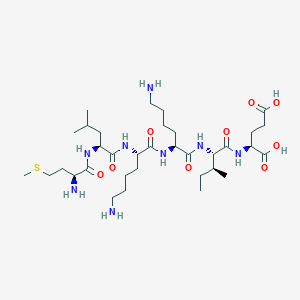

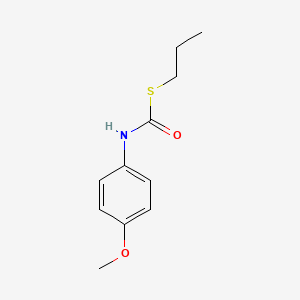
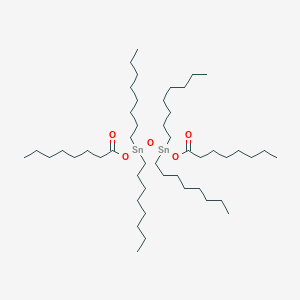
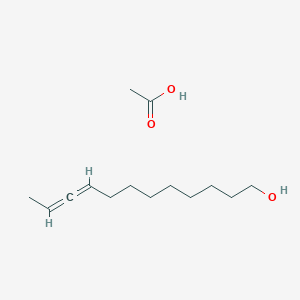

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)
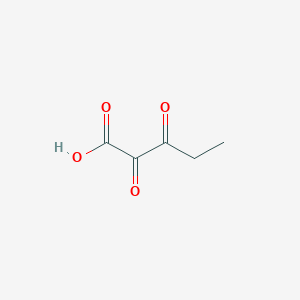
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
